

Confirming the reduced dopaminergic activity of MDMAI compared to MDMA

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Compound of Interest

Compound Name: 5,6-Methylenedioxy-2-methylaminoindan

Cat. No.: B1206965

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Comparative Analysis of Dopaminergic Activity: MDMAI vs. MDMA

A comprehensive review of in vitro data confirms that 5,6-methylenedioxy-2-aminoindane (MDAI), a structural analogue of 3,4-methylenedioxymethamphetamine (MDMA), exhibits significantly reduced activity at the dopamine transporter (DAT). This guide synthesizes key experimental findings, providing a direct comparison of the dopaminergic profiles of these two compounds.

For professionals in neuroscience and pharmacology, understanding the nuanced interactions of psychoactive compounds with monoaminergic systems is paramount. While both MDMA and MDAI are recognized for their potent effects on the serotonin system, their divergent actions at the dopamine transporter are critical for their distinct pharmacological profiles. This guide presents a quantitative comparison of their potencies for dopamine transporter binding and dopamine release, alongside the detailed experimental protocols used to derive this data.

Quantitative Comparison of Dopaminergic Activity

The following table summarizes the in vitro data for MDAI and MDMA, highlighting their differential effects on the dopamine transporter (DAT). Data is compiled from studies utilizing radioligand binding assays and neurotransmitter release assays in rat brain tissue.

Compound	DAT Binding Affinity (K _i , nM)	Dopamine Release (EC ₅₀ , nM)	Reference
MDAI	1,560	> 10,000	[1]
MDMA	829	118	[2][3]

Caption: Comparative in vitro dopaminergic activity of MDAI and MDMA.

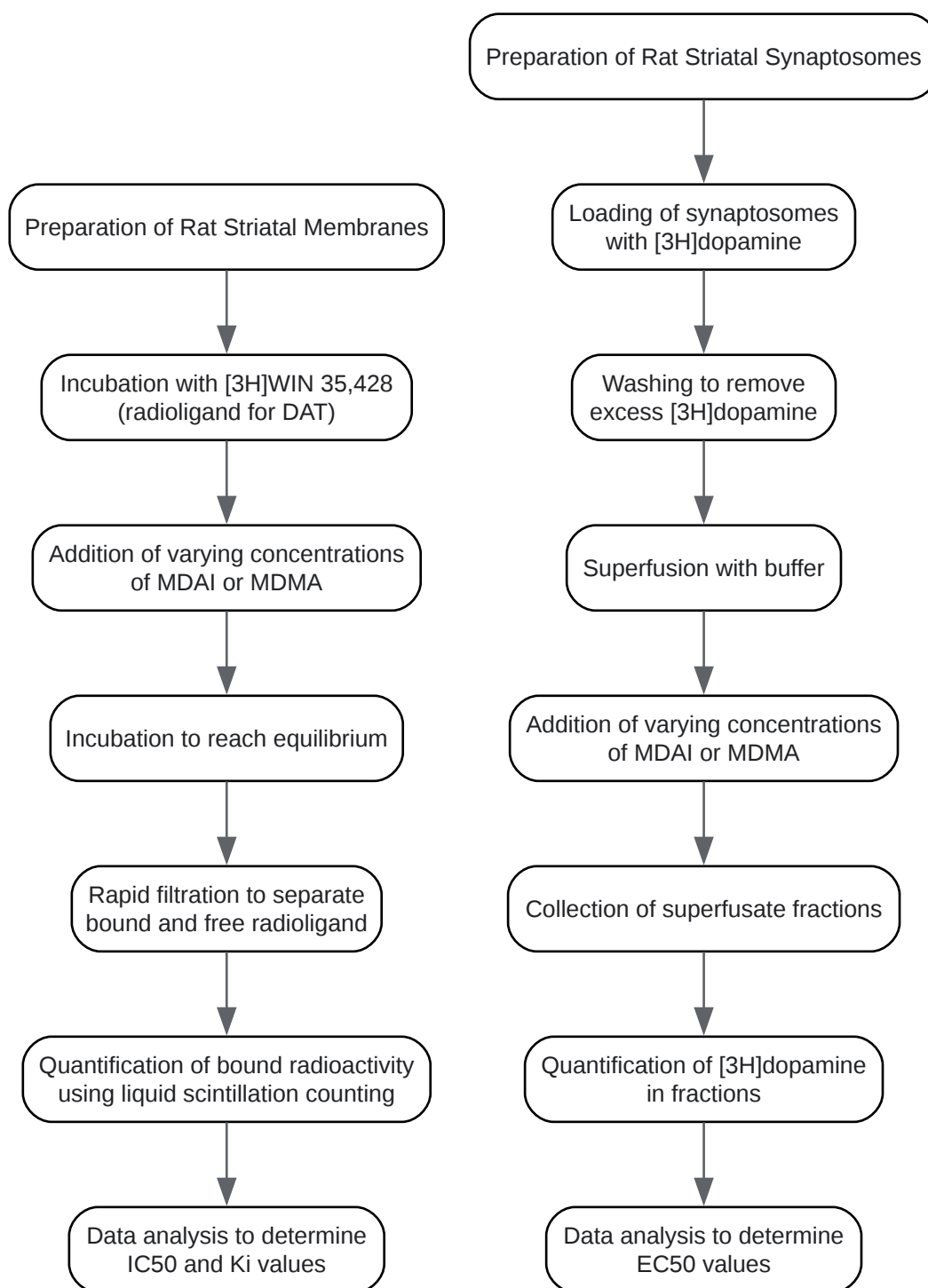
The data clearly indicates that MDAI has a substantially lower affinity for the dopamine transporter, with a K_i value almost twice that of MDMA. More strikingly, MDAI is a very weak dopamine releaser, with an EC₅₀ value exceeding 10,000 nM, demonstrating a more than 80-fold decrease in potency compared to MDMA.

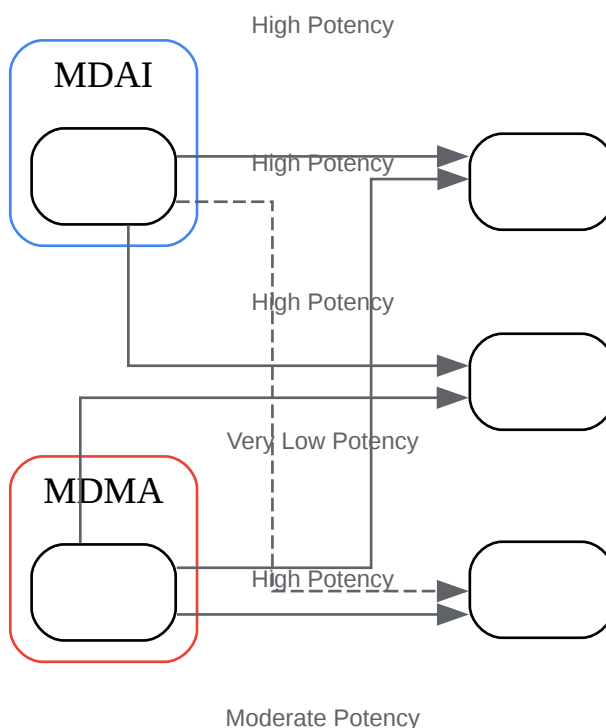
Experimental Protocols

The quantitative data presented above was obtained through standardized in vitro pharmacological assays. The following sections detail the methodologies employed in these key experiments.

Radioligand Binding Assays for Dopamine Transporter (DAT) Affinity

This experiment determines the binding affinity of a compound for the dopamine transporter.





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References

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- 2. A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release - PubMed [pubmed.ncbi.nlm.nih.gov]
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